4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene
Overview
Description
“4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene” is a chemical compound with the molecular formula C9H10BrFO2 . It has a molecular weight of 249.08 . This compound is also known by its IUPAC name, 4-bromo-2-fluoro-1-(2-methoxyethoxy)benzene .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Antimicrobial Activity
- Novel Synthesized Compounds: New compounds, including derivatives with fluoro, bromo, and methoxy groups on the benzene ring, have been synthesized and shown potent antimicrobial activity against various microorganisms, surpassing the effectiveness of some reference drugs (Liaras et al., 2011).
Radiosynthesis Applications
- Preparation of Labeling Agents: The compound has been used in the synthesis of various labeled molecules, such as 1-[18F]fluoromethyl-4-methyl-benzene, demonstrating its potential in creating bifunctional labeling agents for medical imaging (Namolingam et al., 2001).
Synthesis of Organic Compounds
- Organic Synthesis: The compound serves as a precursor in the synthesis of various organic compounds, like Methyl 4-Bromo-2-methoxybenzoate, achieved with a high yield and purity, indicating its versatility in organic synthesis applications (Chen, 2008).
Copolymerization and Material Applications
- Synthesis of Novel Copolymers: It's used in creating novel trisubstituted ethylenes for copolymerization with styrene, indicating its role in developing new materials with specific properties (Hussain et al., 2019).
Natural Product Synthesis
- Synthesis of Biologically Active Compounds: It is used in synthesizing natural products like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, highlighting its importance in the field of natural product chemistry (Akbaba et al., 2010).
Crystal Structure Analysis
- Crystallographic Studies: The compound's derivatives are used in crystal structure analyses, providing insights into molecular interactions and structural properties (Suchetan et al., 2016).
Photodynamic Therapy Applications
- Photodynamic Therapy: Derivatives of the compound are synthesized for use in photodynamic therapy, particularly in cancer treatment, due to their properties like high singlet oxygen quantum yield (Pişkin et al., 2020).
Mesomorphic Property Studies
- Liquid Crystalline Polysiloxanes: The compound's derivatives are investigated for their mesomorphic properties in liquid crystalline polysiloxanes, contributing to materials science research (Hsu et al., 1997).
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(2-methoxyethoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-13-4-5-14-7-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDWCKDKEQOOQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=C(C=CC(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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